molecular formula C20H29N5O4 B11509057 2-(2-Diethylcarbamoylmethyl-3,5-dioxo-4-phenyl-[1,2,4]triazolidin-1-yl)-N,N-diethyl-acetamide

2-(2-Diethylcarbamoylmethyl-3,5-dioxo-4-phenyl-[1,2,4]triazolidin-1-yl)-N,N-diethyl-acetamide

Cat. No.: B11509057
M. Wt: 403.5 g/mol
InChI Key: XLQXQGVXWZDJBZ-UHFFFAOYSA-N
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Description

2-{2-[(DIETHYLCARBAMOYL)METHYL]-3,5-DIOXO-4-PHENYL-1,2,4-TRIAZOLIDIN-1-YL}-N,N-DIETHYLACETAMIDE is a complex organic compound with a unique structure that includes a triazolidinone ring, phenyl group, and diethylcarbamoyl moieties

Preparation Methods

The synthesis of 2-{2-[(DIETHYLCARBAMOYL)METHYL]-3,5-DIOXO-4-PHENYL-1,2,4-TRIAZOLIDIN-1-YL}-N,N-DIETHYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of diethylcarbamoyl chloride with a suitable triazolidinone precursor under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamoyl or phenyl groups, using reagents like sodium hydride or alkyl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield simpler fragments.

Scientific Research Applications

2-{2-[(DIETHYLCARBAMOYL)METHYL]-3,5-DIOXO-4-PHENYL-1,2,4-TRIAZOLIDIN-1-YL}-N,N-DIETHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{2-[(DIETHYLCARBAMOYL)METHYL]-3,5-DIOXO-4-PHENYL-1,2,4-TRIAZOLIDIN-1-YL}-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazolidinone derivatives and diethylcarbamoyl-containing molecules. Compared to these, 2-{2-[(DIETHYLCARBAMOYL)METHYL]-3,5-DIOXO-4-PHENYL-1,2,4-TRIAZOLIDIN-1-YL}-N,N-DIETHYLACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

  • 2-[(diethylcarbamoyl)methyl]quinoline-4-carboxylic acid
  • Dimethylcarbamoyl chloride
  • N,N-Diethylcarbamoyl chloride

These compounds share some structural features but differ in their overall chemical behavior and applications.

Properties

Molecular Formula

C20H29N5O4

Molecular Weight

403.5 g/mol

IUPAC Name

2-[2-[2-(diethylamino)-2-oxoethyl]-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]-N,N-diethylacetamide

InChI

InChI=1S/C20H29N5O4/c1-5-21(6-2)17(26)14-23-19(28)25(16-12-10-9-11-13-16)20(29)24(23)15-18(27)22(7-3)8-4/h9-13H,5-8,14-15H2,1-4H3

InChI Key

XLQXQGVXWZDJBZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)N(C(=O)N1CC(=O)N(CC)CC)C2=CC=CC=C2

Origin of Product

United States

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